Tribromoacetic acid
Overview
Description
Tribromoacetic acid is a chemical compound with the formula CBr₃CO₂H. It belongs to the family of haloacetic acids, which are characterized by the presence of halogen atoms attached to the acetic acid molecule. This compound is less commonly encountered compared to its analogs, trichloroacetic acid and trifluoroacetic acid . It appears as a crystalline powder and has a melting point of 132°C and a boiling point of 245°C .
Mechanism of Action
Target of Action
Tribromoacetic acid is a haloacetic acid, but it is less encountered and used than the closely related trichloroacetic and trifluoroacetic acids
Result of Action
It’s worth noting that haloacetic acids, including this compound, are suspected to cause various forms of cancer, be genotoxic, and have negative developmental effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, haloacetic acids have been reported to be the most abundant category of disinfection byproducts (DBPs) in swimming pool water . The presence of other chemicals, pH, temperature, and other factors can potentially affect the action of this compound.
Biochemical Analysis
Biochemical Properties
It is known that Tribromoacetic acid is a halogenated acetic acid, and these types of compounds can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Some studies have shown that similar compounds, such as other haloacetic acids, can have significant effects on cells . For example, they can cause DNA damage and have been associated with genotoxic effects
Molecular Mechanism
It is known that haloacetic acids can undergo reductive debromination, forming di-haloacetic acids . This process involves the removal of a bromine atom from the molecule, which could potentially interact with other biomolecules and affect cellular processes .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal conditions
Dosage Effects in Animal Models
There is limited information available on the dosage effects of this compound in animal models. A study on sea urchin embryos showed that similar compounds, such as other brominated disinfection by-products, can have toxic effects . The toxicity was observed to be dose-dependent, with higher doses causing more significant effects .
Metabolic Pathways
It is known that haloacetic acids can be metabolized in the liver, involving various enzymes and cofactors
Transport and Distribution
It is known that similar compounds, such as other haloacetic acids, can be transported across cell membranes
Subcellular Localization
It is known that similar compounds, such as other haloacetic acids, can localize to various subcellular compartments
Preparation Methods
Synthetic Routes and Reaction Conditions: Tribromoacetic acid can be synthesized through the bromination of acetic acid or its derivatives. One common method involves the reaction of acetic acid with bromine in the presence of a catalyst such as phosphorus tribromide. The reaction proceeds as follows:
CH3COOH+3Br2→CBr3COOH+3HBr
Industrial Production Methods: In industrial settings, this compound is produced by the controlled bromination of acetic acid using bromine and a suitable catalyst. The reaction is typically carried out in a solvent such as carbon tetrachloride or chloroform to facilitate the dissolution of reactants and control the reaction temperature .
Chemical Reactions Analysis
Types of Reactions: Tribromoacetic acid undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Reduction Reactions: this compound can be reduced to form acetic acid or other derivatives.
Oxidation Reactions: It can be oxidized to form carbon dioxide and other byproducts.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used to replace bromine atoms with hydroxyl groups.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Major Products Formed:
Substitution: Formation of hydroxyacetic acid or other substituted acetic acids.
Reduction: Formation of acetic acid.
Oxidation: Formation of carbon dioxide and water.
Scientific Research Applications
Tribromoacetic acid has several applications in scientific research:
Analytical Chemistry: It is used as a reagent for the detection and quantification of specific compounds in samples.
Biology and Medicine: this compound is used in studies related to enzyme inhibition and protein modification.
Industrial Applications: It is employed in the synthesis of various organic compounds and as an intermediate in chemical manufacturing processes.
Comparison with Similar Compounds
Trichloroacetic Acid: Similar in structure but contains chlorine atoms instead of bromine.
Trifluoroacetic Acid: Contains fluorine atoms instead of bromine.
Dibromoacetic Acid: Contains two bromine atoms instead of three.
Uniqueness of Tribromoacetic Acid: this compound is unique due to its higher reactivity compared to its chloro and fluoro analogs. The presence of three bromine atoms makes it a more potent reagent for nucleophilic substitution and other chemical reactions .
Properties
IUPAC Name |
2,2,2-tribromoacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HBr3O2/c3-2(4,5)1(6)7/h(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIONYIKHPASLHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(Br)(Br)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HBr3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6021668 | |
Record name | Tribromoacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6021668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | Tribromoacetic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21645 | |
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Boiling Point |
245 °C (decomposition) | |
Record name | TRIBROMOACETIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7623 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in alcohol, ether; slightly soluble in petroleum ether., In water, 2.0X10+5 mg/L at 25 °C | |
Record name | TRIBROMOACETIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7623 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00028 [mmHg] | |
Record name | Tribromoacetic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21645 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Mechanism of Action |
The mechanisms associated with the carcinogenic effects of HAAs include those identified for DCA and TCA. It is apparent that more than one mechanism is responsible for the effects of this class and that the importance of these mechanisms to the activity of individual members of the class varies. In part, these differences in mechanism can be related to the differences in tumor phenotypes that are induced. One phenotype seems to be associated with prior characterizations of tumors induced by peroxisome proliferators and is induced by TCA. The second phenotype involves glycogen-poor tumors that stain heavily with antibodies to c-Jun and c-Fos. This phenotype is produced by DCA. These effects are probably produced by selection of lesions with differing defects in cell signalling pathways that control the processes of cell division and cell death., The brominated HAAs are about 10-fold more potent than their chlorinated analogues in their ability to induce point mutations. This does not establish that they are inducing cancer by mutagenic mechanisms in vivo, but this activity will have to be taken into account as data on their carcinogenic activity become more complete., The HAAs vary widely in their ability to induce oxidative stress and to elevate the 8-OH-dG content of nuclear DNA of the liver. This property becomes increasingly apparent with the brominated compounds. It is notable that the brominated analogues are not more potent inducers of hepatic tumors than the corresponding chlorinated HAAs. Therefore, it is doubtful that this mechanism is the most important determinant of this effect. | |
Record name | TRIBROMOACETIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7623 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless crystals | |
CAS No. |
75-96-7 | |
Record name | Tribromoacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75-96-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Tribromoacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075967 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetic acid, 2,2,2-tribromo- | |
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Record name | Tribromoacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6021668 | |
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Record name | Tribromoacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.837 | |
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Record name | TRIBROMOACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
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Record name | TRIBROMOACETIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7623 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
129-135 °C | |
Record name | TRIBROMOACETIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7623 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Tribromoacetic acid?
A1: this compound has the molecular formula C2HBr3O2 and a molecular weight of 296.73 g/mol. []
Q2: Is there any spectroscopic data available for this compound?
A2: Yes, research has characterized this compound using infrared (IR) and Raman spectroscopy, both in solid form and in aqueous solutions. [, ] These studies provide insights into the vibrational modes and structural features of the molecule.
Q3: How is this compound formed in drinking water?
A3: this compound is primarily formed as a disinfection by-product (DBP) during the chlorination of drinking water. This occurs when chlorine reacts with naturally occurring organic matter, particularly in the presence of bromide ions. [, , ]
Q4: Are there other sources of this compound in the environment?
A4: this compound can also result from the degradation of certain halogenated compounds, including some hydrochlorofluorocarbons (HCFCs) and hydrofluorocarbons (HFCs). []
Q5: Where is this compound typically found?
A5: this compound is commonly detected in drinking water, particularly in systems that use chlorine disinfection and have source waters with elevated bromide levels. Studies have identified it in drinking water systems across the globe, including Europe, Asia, and North America. [, , ]
Q6: Do levels of this compound vary in drinking water?
A6: Yes, the concentration of this compound in drinking water can vary significantly depending on factors like the source water quality, bromide levels, chlorine dose, and treatment processes employed. [, ]
Q7: Is this compound a stable compound in water?
A8: this compound is considered relatively stable in water compared to other haloacetic acids. Studies indicate it primarily degrades through decarboxylation, a process with a relatively long half-life at ambient temperatures. []
Q8: What factors can influence the degradation of this compound?
A9: The degradation of this compound can be influenced by factors like temperature, pH, and the presence of certain metals or reducing agents. Research suggests that it is more rapidly degraded under reducing conditions. [, ]
Q9: Can sunlight degrade this compound?
A10: While sunlight exposure can degrade some DBPs, research indicates it may not be a significant degradation pathway for this compound. In some cases, sunlight exposure even slowed down its decomposition. []
Q10: What are the main degradation products of this compound?
A11: The primary degradation pathway of this compound is decarboxylation, which yields bromide ions, carbon dioxide, and potentially other brominated byproducts like dibromoacetic acid. [, , ]
Q11: Can this compound be removed during drinking water treatment?
A12: Yes, certain treatment processes can effectively remove this compound from drinking water. These include activated carbon adsorption and some advanced oxidation processes. []
Q12: Is this compound toxic?
A13: Yes, this compound has been identified as a potential human carcinogen and has demonstrated cytotoxic and genotoxic effects in various studies. [, , , ]
Q13: What kind of genotoxic effects have been observed with this compound?
A14: Studies using mammalian cells have shown that this compound can induce DNA damage, including chromosome damage, DNA error-prone repair, and chromosome recombination. [, ]
Q14: What are the potential health effects of this compound exposure?
A15: While more research is needed to fully understand the human health effects of this compound, it has been classified as 'reasonably anticipated to be a human carcinogen' by the National Toxicology Program (NTP). []
Q15: Are brominated haloacetic acids, like this compound, more toxic than chlorinated ones?
A16: Research suggests that brominated HAAs, including this compound, tend to be more cytotoxic and genotoxic compared to their chlorinated analogs. [, ]
Q16: How is this compound measured in water samples?
A17: this compound is typically measured in water samples using analytical techniques like gas chromatography (GC) or liquid chromatography (LC), often coupled with mass spectrometry (MS). [, , ]
Q17: Are there standardized methods for analyzing this compound in drinking water?
A18: Yes, standardized methods for analyzing this compound and other haloacetic acids in drinking water have been developed by organizations like the US EPA. One example is EPA method 557, which utilizes ion chromatography with tandem mass spectrometry (IC-MS/MS). [, ]
Q18: What are some challenges in analyzing this compound?
A19: Challenges in analyzing this compound can include its relatively low concentrations in water samples and potential interferences from other DBPs. Additionally, some brominated HAAs can be unstable during analysis, requiring careful method optimization. [, ]
Q19: Have computational methods been used to study this compound?
A20: Yes, computational chemistry techniques have been employed to study the interactions of this compound with enzymes like dehalogenase. Molecular docking simulations have provided insights into the binding affinities and interactions of this compound with the enzyme's active site. []
Q20: Have QSAR models been developed for this compound and related compounds?
A21: Yes, quantitative structure-activity relationship (QSAR) models have been developed to predict the toxicity of this compound and other DBPs based on their chemical structures and physicochemical properties. [, ] These models can help assess the potential risks associated with different DBPs.
Q21: What is the environmental fate of this compound?
A22: this compound released into the environment can partition into various compartments like water, soil, and sediment. Its persistence and potential for bioaccumulation depend on factors like its degradation rate and sorption behavior in different environmental matrices. [, ]
Q22: Does this compound pose a risk to aquatic organisms?
A23: Research has shown that this compound can be toxic to aquatic organisms, including fish and invertebrates. Its presence in discharged wastewater or runoff could potentially impact aquatic ecosystems. [, ]
Q23: How can the formation of this compound in drinking water be minimized?
A24: Several strategies can be implemented to minimize this compound formation during drinking water treatment. These include optimizing chlorination practices, exploring alternative disinfection methods, and removing precursors like bromide ions from source water. [, ]
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